Cas no 1033710-19-8 (trans-3-(methylamino)cyclobutan-1-ol)
1033710-19-8 structure
Product Name:trans-3-(methylamino)cyclobutan-1-ol
Numéro CAS:1033710-19-8
Le MF:C5H11NO
Mégawatts:101.146941423416
MDL:MFCD18782786
CID:4559542
PubChem ID:54595803
Update Time:2025-06-09
trans-3-(methylamino)cyclobutan-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- 3-trans-(Methylamino)cyclobutanol
- trans-3-(Methylamino)cyclobutan-1-ol
- trans-3-(Methylamino)cyclobutanol
- (1r,3r)-3-(methylamino)cyclobutan-1-ol
- AKOS014887723
- trans-3-(Methylamino)cyclobutan-1-ol-M14921
- CS-0057551
- DTXSID50712429
- AS-33841
- 3-(Methylamino)cyclobutanol
- cis-3-(Methylamino)cyclobutanol
- PB36492
- 1033710-17-6
- MFCD20502026
- 3-(methylamino)cyclobutan-1-ol (cis/trans 5:1)
- EN300-93074
- PB25695
- EN300-93073
- SB20681
- DTXSID201300712
- CS-0051674
- PB35156
- EN300-93071
- P15672
- AKOS006345681
- DB-117038
- SB10794
- CS-0183681
- 1033710-19-8
- 3-(METHYLAMINO)CYCLOBUTAN-1-OL
- SCHEMBL21762456
- 1354952-94-5
- SCHEMBL3829539
- (1S,3S)-3-(METHYLAMINO)CYCLOBUTAN-1-OL
- SCHEMBL3828502
- SCHEMBL764253
- trans-3-(methylamino)cyclobutan-1-ol
-
- MDL: MFCD18782786
- Piscine à noyau: 1S/C5H11NO/c1-6-4-2-5(7)3-4/h4-7H,2-3H2,1H3/t4-,5-
- La clé Inchi: DRLQGNZKHKBJFA-URHBZAFASA-N
- Sourire: [C@@H]1(O)C[C@@H](NC)C1
Propriétés calculées
- Qualité précise: 101.084063974g/mol
- Masse isotopique unique: 101.084063974g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 7
- Nombre de liaisons rotatives: 1
- Complexité: 59.1
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.3
- Surface topologique des pôles: 32.3Ų
Propriétés expérimentales
- Dense: 1.02±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 166.5±33.0 ºC (760 Torr),
- Point d'éclair: 80.5±16.0 ºC,
- Solubilité: Soluble (592g / l) (25ºC),
trans-3-(methylamino)cyclobutan-1-ol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM554545-100mg |
trans-3-(Methylamino)cyclobutan-1-ol |
1033710-19-8 | 95%+ | 100mg |
$480 | 2023-01-01 | |
| Chemenu | CM554545-250mg |
trans-3-(Methylamino)cyclobutan-1-ol |
1033710-19-8 | 95%+ | 250mg |
$800 | 2023-01-01 | |
| Chemenu | CM554545-1g |
trans-3-(Methylamino)cyclobutan-1-ol |
1033710-19-8 | 95%+ | 1g |
$1333 | 2023-01-01 | |
| Enamine | EN300-93074-0.05g |
rac-(1r,3r)-3-(methylamino)cyclobutan-1-ol |
1033710-19-8 | 95.0% | 0.05g |
$50.0 | 2025-02-21 | |
| Enamine | EN300-93074-0.1g |
rac-(1r,3r)-3-(methylamino)cyclobutan-1-ol |
1033710-19-8 | 95.0% | 0.1g |
$77.0 | 2025-02-21 | |
| Enamine | EN300-93074-0.25g |
rac-(1r,3r)-3-(methylamino)cyclobutan-1-ol |
1033710-19-8 | 95.0% | 0.25g |
$110.0 | 2025-02-21 | |
| Enamine | EN300-93074-0.5g |
rac-(1r,3r)-3-(methylamino)cyclobutan-1-ol |
1033710-19-8 | 95.0% | 0.5g |
$209.0 | 2025-02-21 | |
| Enamine | EN300-93074-1.0g |
rac-(1r,3r)-3-(methylamino)cyclobutan-1-ol |
1033710-19-8 | 95.0% | 1.0g |
$299.0 | 2025-02-21 | |
| Enamine | EN300-93074-2.5g |
rac-(1r,3r)-3-(methylamino)cyclobutan-1-ol |
1033710-19-8 | 95.0% | 2.5g |
$586.0 | 2025-02-21 | |
| Enamine | EN300-93074-5.0g |
rac-(1r,3r)-3-(methylamino)cyclobutan-1-ol |
1033710-19-8 | 95.0% | 5.0g |
$867.0 | 2025-02-21 |
trans-3-(methylamino)cyclobutan-1-ol Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:1033710-19-8)trans-3-(methylamino)cyclobutan-1-ol
Numéro de commande:A900212
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:05
Prix ($):662.0
Courriel:sales@amadischem.com
trans-3-(methylamino)cyclobutan-1-ol Littérature connexe
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
1033710-19-8 (trans-3-(methylamino)cyclobutan-1-ol) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1033710-19-8)trans-3-(methylamino)cyclobutan-1-ol
Pureté:99%
Quantité:1g
Prix ($):662.0